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molecular formula C5H8ClN3O2S B8315079 3-chloro-1-ethyl-1H-pyrazole-4-sulfonamide

3-chloro-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B8315079
M. Wt: 209.66 g/mol
InChI Key: AEXDKFMREMUVDL-UHFFFAOYSA-N
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Patent
US08623890B2

Procedure details

To a solution of 3-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride (0.5 g, 2.2 mmol, the product of Step D) in tetrahydrofuran (20 mL) was added 30% ammonium hydroxide (3.0 mL, 24 mmol) dropwise. The reaction mixture was heated to boiling with a heat gun and then stirred for 30 min Tetrahydrofuran was removed under reduced pressure, water (50 mL) was added, the reaction mixture was extracted into ethyl acetate (2×100 mL). The ethyl acetate was dried over magnesium sulfate and concentrated under reduced pressure to afford a solid. The solid was washed with hexane, and dried to afford 282 mg of the title compound. 1H NMR (CDCl3) δ 7.84 (s, 1H), 4.94 (br s, 1H), 4.15 (q, 2H), 1.51 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([S:7](Cl)(=[O:9])=[O:8])=[CH:5][N:4]([CH2:11][CH3:12])[N:3]=1.[OH-].[NH4+:14]>O1CCCC1>[Cl:1][C:2]1[C:6]([S:7]([NH2:14])(=[O:9])=[O:8])=[CH:5][N:4]([CH2:11][CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN(C=C1S(=O)(=O)Cl)CC
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure, water (50 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted into ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a solid
WASH
Type
WASH
Details
The solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN(C=C1S(=O)(=O)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 282 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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